molecular formula C13H13NO4 B12129960 2-Phthalimidoethyl propionate CAS No. 61318-34-1

2-Phthalimidoethyl propionate

Cat. No.: B12129960
CAS No.: 61318-34-1
M. Wt: 247.25 g/mol
InChI Key: XVQDVUVUUYOALV-UHFFFAOYSA-N
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Description

2-Phthalimidoethyl propionate is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.2466 g/mol . It is characterized by the presence of a phthalimide group attached to an ethyl propionate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phthalimidoethyl propionate typically involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl propionate under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures (20-70°C) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods may also incorporate advanced techniques such as microwave irradiation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phthalimidoethyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Phthalimidoethyl propionate involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a protecting group for amines, allowing selective reactions to occur at other functional sites. This compound can also participate in nucleophilic substitution reactions, where the ethyl propionate moiety is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phthalimidoethyl acetate
  • 2-Phthalimidoethyl butyrate
  • 3-Phthalimidopropyl propionate

Uniqueness

2-Phthalimidoethyl propionate is unique due to its specific combination of the phthalimide and ethyl propionate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and research .

Properties

CAS No.

61318-34-1

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl propanoate

InChI

InChI=1S/C13H13NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3

InChI Key

XVQDVUVUUYOALV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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